N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide
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Overview
Description
N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide (NBDSH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBDSH is a hydrazide derivative of sulfonamide and is synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. In anticancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In antimicrobial studies, this compound has been shown to disrupt the cell membranes of bacteria and fungi, leading to cell death. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. In environmental science, this compound has been shown to remove heavy metals from contaminated water by forming stable complexes with the metals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide in lab experiments is its simple and efficient synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has shown promise in various applications, making it a versatile compound for scientific research. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Future Directions
There are several future directions for research involving N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide. In medicine, this compound could be further investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. In agriculture, this compound could be studied for its potential as a herbicide and insecticide, with a focus on developing environmentally friendly alternatives to traditional chemical pesticides. In environmental science, this compound could be explored for its potential as a water treatment agent, with a focus on developing efficient and cost-effective methods for removing heavy metals from contaminated water.
Synthesis Methods
The synthesis of N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide involves the reaction of 3-nitrobenzaldehyde with decane-1-sulfonohydrazide in the presence of a catalyst, such as acetic acid. The reaction takes place under reflux conditions, and the resulting product is obtained in high yield.
Scientific Research Applications
N'-(3-nitrobenzylidene)decane-1-sulfonohydrazide has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, this compound has shown promise as a potential herbicide and insecticide. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]decane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-2-3-4-5-6-7-8-9-13-25(23,24)19-18-15-16-11-10-12-17(14-16)20(21)22/h10-12,14-15,19H,2-9,13H2,1H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVFOGMBLZCEOQ-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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